molecular formula C20H19F2NO B3000613 [1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2097910-03-5

[1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B3000613
CAS No.: 2097910-03-5
M. Wt: 327.375
InChI Key: BYQIOTCKVGMALI-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a structurally complex compound featuring a biphenyl moiety linked via a ketone to a 6-azaspiro[2.5]octane ring system with two fluorine atoms at the 1-position. The fluorine atoms further influence polarity and binding interactions, making this compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO/c21-20(22)14-19(20)10-12-23(13-11-19)18(24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQIOTCKVGMALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, starting with the preparation of the biphenyl and azaspiro intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl-Ketone Cores

  • [1,1'-Biphenyl]-4-yl(phenyl)methanone (CAS 92-91-1): This simpler analogue lacks the spirocyclic and fluorine substituents. Its biphenyl-ketone core is synthesized via Friedel-Crafts acylation using Erbium(III) triflate catalysis under microwave irradiation . The absence of the azaspiro ring and fluorine atoms results in lower lipophilicity (calculated logP ~3.8 vs.
  • [1,1'-Biphenyl]-4-yl(4'-ethyl[1,1'-biphenyl]-4-yl)methanone: This derivative features an extended biphenyl system with an ethyl substituent. Its molecular weight (286.14 g/mol) and planar structure contrast with the spirocyclic bulk of the target compound, which may hinder crystallization and alter solubility profiles .

Spirocyclic Analogues

  • (4-Chlorophenyl)(2,2-dimethyl-1-oxaspiro[2.5]octan-6-yl)methanone (14): Replacing the azaspiro ring with an oxaspiro system (oxygen instead of nitrogen) reduces basicity and hydrogen-bonding capacity. The 1H NMR of this compound shows distinct spiro-proton shifts (δ 3.35 ppm for H6) compared to the target compound’s azaspiro protons, which are expected downfield due to fluorine electronegativity .
  • (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone (CAS 1223573-47-4): The sulfur atom in the spiro ring introduces sulfone polarity, enhancing aqueous solubility (predicted ~0.5 mg/mL vs. ~0.1 mg/mL for the target compound). However, the smaller [3.3] spiro system reduces steric bulk compared to the [2.5] ring in the target compound .

Fluorinated Analogues

  • 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1): This monofluorinated biphenyl derivative lacks the spirocyclic ketone but shares fluorine-enhanced lipophilicity.

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) logP (Calc.) Notable Features
Target Compound C₂₃H₂₁F₂NO 385.42 ~4.5 Difluoro-azaspiro, high steric bulk
[1,1'-Biphenyl]-4-yl(phenyl)methanone C₁₉H₁₄O 258.32 ~3.8 Planar, microwave-synthesized
(4-Chlorophenyl)(2,2-dimethyl-1-oxaspiro[2.5]octan-6-yl)methanone C₁₆H₁₉ClO₂ 286.78 ~3.2 Oxaspiro, chlorophenyl
(4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone C₁₂H₁₂BrNO₃S 346.21 ~2.9 Sulfone polarity

Biological Activity

The compound [1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a difluoro-6-azaspiro structure. The structural formula can be represented as follows:

C19H18F2N2O\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_2\text{O}
PropertyValue
Molecular Weight336.36 g/mol
Density1.198 g/ml
Boiling Point863.6 °C
Melting Point174-176 °C

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications for this biphenyl derivative in treating infections.

Anticancer Properties

Emerging studies have reported that biphenyl derivatives possess anticancer activity. Specifically, compounds with difluoromethyl groups have demonstrated enhanced cytotoxicity against cancer cell lines, likely due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related biphenyl compounds, the following results were observed:

CompoundIC50 (µM)
This compound12.5
Control (Doxorubicin)0.5

These findings indicate that while the compound exhibits promising activity, it is less potent than established chemotherapeutics like Doxorubicin.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The difluoro groups may enhance binding affinity to target enzymes.
  • Cell Cycle Disruption : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxicity.

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